molecular formula C15H12BrClO2 B14271570 [4-(2-Bromoethoxy)phenyl](4-chlorophenyl)methanone CAS No. 160412-57-7

[4-(2-Bromoethoxy)phenyl](4-chlorophenyl)methanone

Cat. No.: B14271570
CAS No.: 160412-57-7
M. Wt: 339.61 g/mol
InChI Key: CZXRYFFVWIJQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethoxy)phenylmethanone: is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a bromoethoxy group and a chlorophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)phenylmethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2-bromoethoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoethoxy group in 4-(2-Bromoethoxy)phenylmethanone can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups and resulting in new products.

    Coupling Reactions: The phenyl rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Bromoethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry: Industrially, 4-(2-Bromoethoxy)phenylmethanone is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)phenylmethanone involves its interaction with specific molecular targets. The bromoethoxy and chlorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(2-Chloroethoxy)phenylmethanone
  • 4-(2-Bromoethoxy)phenylmethanone
  • 4-(2-Bromoethoxy)phenylmethanone

Comparison: Compared to its analogs, 4-(2-Bromoethoxy)phenylmethanone exhibits unique reactivity due to the presence of both bromoethoxy and chlorophenyl groups. This combination allows for a broader range of chemical transformations and potential applications. The specific substituents on the phenyl rings influence the compound’s physical and chemical properties, making it distinct from its similar counterparts.

Properties

CAS No.

160412-57-7

Molecular Formula

C15H12BrClO2

Molecular Weight

339.61 g/mol

IUPAC Name

[4-(2-bromoethoxy)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C15H12BrClO2/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2

InChI Key

CZXRYFFVWIJQJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.